molecular formula C18H19N B14214976 1-Benzyl-2-phenyl-2-(prop-2-en-1-yl)aziridine CAS No. 831200-98-7

1-Benzyl-2-phenyl-2-(prop-2-en-1-yl)aziridine

Katalognummer: B14214976
CAS-Nummer: 831200-98-7
Molekulargewicht: 249.3 g/mol
InChI-Schlüssel: QKDXNQDYYIANTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-2-phenyl-2-(prop-2-en-1-yl)aziridine is an organic compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity. This compound is characterized by the presence of a benzyl group, a phenyl group, and a prop-2-en-1-yl group attached to the aziridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-phenyl-2-(prop-2-en-1-yl)aziridine can be synthesized through various methods. One common approach involves the reaction of benzylamine with phenylacetaldehyde in the presence of a base, followed by cyclization with an appropriate reagent to form the aziridine ring. Another method includes the use of allyl bromide and phenylmagnesium bromide to introduce the prop-2-en-1-yl and phenyl groups, respectively, followed by cyclization.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-2-phenyl-2-(prop-2-en-1-yl)aziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxaziridines.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride to yield amines.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products:

    Oxidation: Oxaziridines.

    Reduction: Amines.

    Substitution: Substituted aziridines.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-2-phenyl-2-(prop-2-en-1-yl)aziridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Benzyl-2-phenyl-2-(prop-2-en-1-yl)aziridine involves its interaction with molecular targets and pathways. The strained aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain cases.

Vergleich Mit ähnlichen Verbindungen

    1-Benzyl-2-phenylaziridine: Lacks the prop-2-en-1-yl group, resulting in different reactivity and applications.

    2-Phenyl-2-(prop-2-en-1-yl)aziridine: Lacks the benzyl group, affecting its chemical properties and biological activity.

    1-Benzyl-2-(prop-2-en-1-yl)aziridine:

Uniqueness: 1-Benzyl-2-phenyl-2-(prop-2-en-1-yl)aziridine is unique due to the presence of all three substituents (benzyl, phenyl, and prop-2-en-1-yl) on the aziridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

831200-98-7

Molekularformel

C18H19N

Molekulargewicht

249.3 g/mol

IUPAC-Name

1-benzyl-2-phenyl-2-prop-2-enylaziridine

InChI

InChI=1S/C18H19N/c1-2-13-18(17-11-7-4-8-12-17)15-19(18)14-16-9-5-3-6-10-16/h2-12H,1,13-15H2

InChI-Schlüssel

QKDXNQDYYIANTN-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1(CN1CC2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.